molecular formula C27H23N3OS B2759538 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 887215-67-0

2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2759538
CAS No.: 887215-67-0
M. Wt: 437.56
InChI Key: NJIMMVUQRIDGFW-DHZHZOJOSA-N
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Description

The compound “2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K 2 CO 3 /acetone or KOH/DMSO .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 65 bonds, including 39 non-H bonds, 25 multiple bonds, 6 rotatable bonds, 3 double bonds, and 22 aromatic bonds. The molecule also features 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .

Scientific Research Applications

Heterocyclic Compound Synthesis

Structural modifications of cinnamyl-containing compounds aim to improve pharmacologic properties such as solubility, bioavailability, and toxicity, without impacting their apoptosis-inducing activity. Analogues with nitrogen atoms in heterocyclic rings corresponding to the cinnamyl phenyl ring have shown equal or higher biological activities, making them promising candidates for cancer treatment, especially acute myeloid leukemia (Xia et al., 2011).

Alkylation and Ring Closure Reactions

Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones is a versatile route to biologically active pyrimidines. N- or S-substituted pyrimidines formation through selective reactions showcases the compounds' potential as intermediates in synthesizing targeted molecular structures, significantly impacting the development of therapeutic agents (Fizer et al., 2019).

Catalysis and Synthetic Chemistry

The use of (SIPr)Pd(cinnamyl)Cl as a precatalyst for the anaerobic oxidation of secondary alcohols demonstrates the versatility of cinnamyl-containing compounds in synthetic chemistry. This catalytic system, compatible with microwave dielectric heating, signifies the efficiency and adaptability of these compounds in facilitating oxidation-arylation reactions, thus broadening the scope of chemical transformations for synthetic applications (Landers et al., 2011).

Photochemical and Photopolymerization Studies

Cinnamyl alcohol derivatives have been studied for their photochemical properties, including their application in thermally irreversible photochromic systems and topochemical photopolymerization. These studies highlight the compounds' potential in developing materials with specific optical properties, useful in various technological applications, from sensors to information storage (Nakayama et al., 1991).

Antimicrobial and Antiviral Activities

Pyrimidine derivatives synthesized from cinnamyl-containing compounds have demonstrated promising antimicrobial activities. Their application in the synthesis of heterocyclic substances and the subsequent biological evaluations indicate significant potential against Gram-negative and Gram-positive bacteria, as well as yeast, underscoring their importance in developing new antimicrobial agents (Behbehani et al., 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound is not known, similar compounds have shown promising, potent, and significant cytotoxic activity against the MCF-7 cell line. This activity was determined through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the promising results seen in similar compounds . Additionally, more research could be done to better understand its synthesis and chemical properties.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-14-15-19(2)23(17-18)30-26(31)25-24(21-12-6-7-13-22(21)28-25)29-27(30)32-16-8-11-20-9-4-3-5-10-20/h3-15,17,28H,16H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMMVUQRIDGFW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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